molecular formula C17H19N3O4S B8664402 Ethyl 1-[5-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Ethyl 1-[5-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No. B8664402
M. Wt: 361.4 g/mol
InChI Key: GRJHCTDCGRFTBQ-UHFFFAOYSA-N
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Patent
US08735417B2

Procedure details

To a solution of ethyl 1-[5-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate (75 mg, 0.21 mmol) in ethyl acetate (1.9 mL) and acetic acid (0.19 mL) was added 10% palladium on carbon (22 mg, 0.021 mmol), and the mixture was stirred under an atmosphere of hydrogen (balloon) for 3 hours. The mixture was filtered through celite, washing with ethyl acetate and the filtrate concentrated under reduced pressure. Purification by CombiFlash (30-70% ethyl acetate:hexanes) provided 60 mg (0.18 mmol, 87% yield) of ethyl 1-[5-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[S:14][C:13]([N:15]3[CH2:20][CH2:19][CH:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16]3)=[N:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(OCC)(=O)C.C(O)(=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[S:14][C:13]([N:15]3[CH2:20][CH2:19][CH:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16]3)=[N:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CN=C(S1)N1CCC(CC1)C(=O)OCC
Name
Quantity
1.9 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.19 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
22 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen (balloon) for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by CombiFlash (30-70% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=CN=C(S1)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mmol
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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